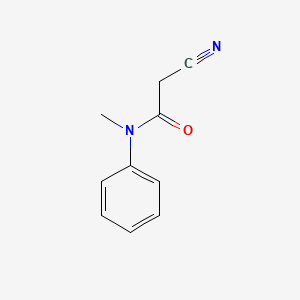

2-Cyano-N-methyl-n-phenylacetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyano-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMTKVSZGKSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Amidation Approaches

Direct amidation represents a fundamental and widely employed strategy for the synthesis of 2-Cyano-N-methyl-N-phenylacetamide. These methods typically involve the formation of an amide bond between an amine and a carboxylic acid derivative.

Reaction of Amines with Cyanoacetic Acid Derivatives

A common and established method for synthesizing N-substituted cyanoacetamides involves the direct reaction of primary or secondary amines with cyanoacetic acid or its derivatives, such as ethyl cyanoacetate (B8463686). smolecule.com This reaction is a form of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the cyanoacetic acid derivative.

The reaction is often carried out at elevated temperatures, and the choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used as they can stabilize the charged intermediates formed during the reaction. For instance, the reaction of aniline (B41778) with ethyl cyanoacetate in DMF at 120–130°C for 12 hours has been reported to produce 2-cyano-N-phenylacetamide in good yield. Microwave-assisted synthesis has also been explored as a way to accelerate this reaction, reducing reaction times from hours to minutes while achieving high yields.

A variety of cyanoacetic acid derivatives can be employed, including the acid itself, esters (e.g., ethyl cyanoacetate, methyl cyanoacetate), and acid chlorides. The reactivity of these derivatives towards aminolysis generally follows the order: acid chloride > ester > carboxylic acid.

| Reactants | Conditions | Product | Yield | Reference |

| Aniline, Ethyl Cyanoacetate | DMF, 120-130°C, 12h | 2-Cyano-N-phenylacetamide | 83% | |

| Aniline, Ethyl Cyanoacetate | Toluene, Reflux | 2-Cyano-N-phenylacetamide | 68% | |

| 2,6-Dimethylaniline, Ethyl Cyanoacetate | DMF, Reflux, 12h | 2-Cyano-N-(2,6-dimethylphenyl)acetamide | 83% | chemicalbook.com |

| Aniline, Ethyl Cyanoacetate | Microwave, 100°C, 2h | 2-Cyano-N-phenylacetamide | 78% |

Selective Amidation Reactions Utilizing Catalytic Systems (e.g., AlMe3)

To achieve selective amidation, particularly in the presence of other reactive functional groups, catalytic systems are often employed. Trimethylaluminum (AlMe3) has been shown to be an effective catalyst for the selective amidation of methyl-2-(2-cyanophenyl)acetates, favoring the formation of the desired amide over the potential side reaction of amidine formation. researchgate.net This method provides a route to 2-(2-cyanophenyl)-N-phenylacetamide derivatives in good yields. researchgate.net

Other catalytic systems have also been developed for direct amidation reactions. For example, a mild and efficient protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the direct amidation of alkyl cyanoacetates has been reported. nih.gov This method avoids the need for high temperatures or the pre-activation of cyanoacetic acid. nih.gov Additionally, heterogeneous catalysts, such as sulfated TiO2/SnO2 nanocomposites, have been used for the direct amidation of anilines with acetic acid under solvent-free conditions. researchgate.net

Advanced Synthetic Transformations Leading to this compound and its Analogs

Beyond direct amidation, more advanced synthetic strategies have been developed to access this compound and its analogs, often offering advantages in terms of efficiency, atom economy, and environmental impact.

Mechanochemical Synthesis Techniques for Amide Formation

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. beilstein-journals.org Ball milling is a common mechanochemical technique that has been successfully applied to amide bond formation. acs.org This solvent-free approach can lead to high yields in shorter reaction times and simplifies product purification. For instance, the mechanochemical synthesis of acetanilide (B955) from the corresponding oxime has been demonstrated using p-toluenesulfonyl chloride (p-TsCl) as an activating agent. acs.org While not directly reported for this compound, this technique holds promise for its synthesis.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nl One-pot syntheses, a related strategy, involve sequential reactions in a single reactor without the isolation of intermediates. These approaches are highly desirable in organic synthesis due to their operational simplicity, and time and resource efficiency.

Cyanoacetamide derivatives are valuable building blocks in MCRs for the synthesis of various heterocyclic compounds. nih.gov For example, novel polyfunctionalized pyridines have been synthesized via a one-pot, multi-component reaction involving an arylidene malononitrile (B47326), a methylarylketone, and sodium ethoxide. Similarly, fused 4H-pyrans have been prepared through a three-component reaction of a 2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile, and an active methylene (B1212753) reagent. arkat-usa.org These examples highlight the potential of MCRs to generate diverse analogs of this compound.

Synthesis of Key Precursors and Intermediates for Derivatization

The synthesis of key precursors and intermediates is crucial for the derivatization of this compound, allowing for the exploration of structure-activity relationships.

A key precursor for this compound is N-methylaniline. This can be synthesized by the reaction of aniline with methanol (B129727) in the presence of a catalyst. google.comresearchgate.net Another important precursor is cyanoacetic acid and its derivatives, which are commercially available or can be synthesized. For example, 2-cyanoacetic acid can be prepared, and its subsequent reaction with amines leads to a variety of cyanoacetamides. bath.ac.uk

Derivatization of the core this compound structure can be achieved through various reactions. For example, the active methylene group adjacent to the cyano and carbonyl groups is susceptible to condensation reactions, such as the Knoevenagel condensation with aldehydes, to introduce new substituents. smolecule.com Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The synthesis of various N-phenylacetamide derivatives with different substituents on the phenyl ring has been reported, often starting from the corresponding substituted anilines. google.com

| Precursor/Intermediate | Synthetic Method | Application | Reference |

| N-Methylaniline | Reaction of aniline with methanol over a catalyst | Amine component for amidation | google.comresearchgate.net |

| Ethyl Cyanoacetate | Commercially available | Cyanoacetylating agent | |

| 2-Cyanoacetic Acid | Synthesis and purification | Precursor for cyanoacetamide synthesis | bath.ac.uk |

| Substituted Anilines | Various methods | Precursors for N-aryl cyanoacetamides | google.com |

Preparation of N-Phenylcyanoacetamide Intermediates

A common and foundational approach to synthesizing the core structure of these compounds is through the preparation of N-phenylcyanoacetamide intermediates. These intermediates are typically synthesized via the reaction of an aniline derivative with a cyanoacetic acid equivalent. researchgate.net

One of the most direct methods involves the condensation of anilines with ethyl cyanoacetate. smolecule.comijpsr.com This reaction is often carried out at elevated temperatures. For instance, a mixture of o-toluidine (B26562) and ethyl cyanoacetate heated at 160-190°C for 4 hours yields 2-cyano-N-2(methylphenyl)acetamide. ijpsr.com Similarly, reacting aniline with ethyl cyanoacetate in N,N-dimethylformamide (DMF) at 120–130°C for 12 hours is a representative procedure.

Recent advancements have introduced microwave-assisted synthesis to expedite this process. Microwave irradiation can significantly reduce reaction times and in some cases, improve yields by providing rapid and uniform heating. smolecule.com For example, the synthesis of 2-cyano-N-phenylacetamide has been achieved in 2 hours at 100°C with a 78% yield using microwave conditions, which helps to minimize thermal degradation of the product.

Alternative routes to N-phenylcyanoacetamide intermediates include the reaction of anilines with cyanoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of chloroacetyl chloride followed by treatment with a cyanide source such as potassium cyanide. researchgate.netgoogle.com

The reaction conditions and yields for the synthesis of various N-phenylcyanoacetamide intermediates are summarized in the table below.

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |

| o-Toluidine, Ethyl cyanoacetate | 160-190°C, 4 hours | 2-cyano-N-2(methylphenyl) acetamide (B32628) | 82.9 | ijpsr.com |

| Aniline, Ethyl cyanoacetate | DMF, 120-130°C, 12 hours | 2-cyano-N-phenylacetamide | - | |

| Aniline, Ethyl cyanoacetate | Microwave, 100°C, 2 hours | 2-cyano-N-phenylacetamide | 78 | |

| 2,6-Dimethylaniline, Ethyl cyanoacetate | DMF, reflux, 12 hours | 2-Cyano-N-(2,6-dimethyl-phenyl)-acetamide | 83 | chemicalbook.com |

Routes to Related N-methyl-N-phenylacetamide Scaffolds

Building upon the N-phenylacetamide core, various strategies have been developed to introduce further complexity and substitution, leading to a diverse range of related scaffolds. The N-methyl-N-phenylacetamide moiety is a key feature in several classes of compounds with demonstrated biological relevance.

One approach involves the direct methylation of a pre-formed N-phenylacetamide. For example, N-methyl-2-oxo-2-phenylacetamide can be synthesized by reacting benzeneacetamide with a methylating agent under controlled temperature and with the use of a catalyst.

Another significant strategy involves the construction of the N-methyl-N-phenylacetamide scaffold as part of a larger, often heterocyclic, system. For instance, the 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising starting point for developing novel compounds. mdpi.com The synthesis of derivatives of this scaffold often involves the reaction of a substituted phenol (B47542) with an N-phenylacetamide derivative. mdpi.com

Furthermore, N-aryl naphthamides have been used as precursors to generate spirocyclic compounds containing the N-methyl-N-phenylacetamide moiety through iodine(III)-catalyzed asymmetric oxidative spirocyclization. beilstein-journals.org This highlights the utility of this scaffold in accessing complex three-dimensional structures.

The synthesis of more elaborate structures, such as indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids, demonstrates the modular nature of these synthetic routes. researchgate.net These multi-step syntheses often involve the coupling of different pre-synthesized fragments to build the final complex molecule.

The versatility of the N-phenylacetamide scaffold is further demonstrated by its use in the synthesis of spiro-β-lactam-3-carbonitriles. In this case, N-(p-hydroxyphenyl)cyanoacetamides undergo an iodine(III)-mediated spirocyclization to form the desired spirocyclic lactams. beilstein-journals.org

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Cyano-N-methyl-N-phenylacetamide by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) Analyses for Structural Elucidation

Carbon-13 NMR (¹³C NMR) Investigations

Similar to ¹H NMR, a complete, published ¹³C NMR dataset for this compound is scarce. However, analysis of analogous compounds allows for the prediction of the key carbon signals. The spectrum would be characterized by resonances for the N-methyl carbon, the methylene (B1212753) carbon, the cyano carbon, the amide carbonyl carbon, and the distinct carbons of the phenyl ring. The chemical shift of the cyano carbon typically appears around 115-120 ppm, while the amide carbonyl carbon is found further downfield, generally above 165 ppm.

Advanced NMR Techniques for Stereochemical Assignments

Currently, there is no specific information available in the reviewed academic literature regarding the use of advanced NMR techniques, such as NOESY or COSY, for the stereochemical assignment of this compound. Such techniques are typically employed for more structurally complex molecules with multiple stereocenters.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound through their unique vibrational frequencies.

Vibrational Band Assignments for Characteristic Functional Groups

The IR spectrum of this compound would display several key absorption bands confirming its molecular structure. A sharp, medium-intensity band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2240-2260 cm⁻¹. The tertiary amide group would be identified by a strong absorption band for the carbonyl (C=O) stretch, typically appearing between 1630 and 1680 cm⁻¹. Other bands would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching vibrations within the phenyl ring.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Cyano (C≡N) Stretch | 2240 - 2260 |

| Amide (C=O) Stretch | 1630 - 1680 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

Analysis of Hydrogen Bonding Interactions via IR Spectroscopy

As this compound is a tertiary amide, it lacks an N-H proton and therefore cannot act as a hydrogen bond donor. Consequently, the characteristic N-H stretching and bending vibrations that are often analyzed to study hydrogen bonding in primary and secondary amides are absent from its IR spectrum. The molecule can, however, act as a hydrogen bond acceptor at the oxygen of the carbonyl group or the nitrogen of the cyano group. Studies involving its interaction with hydrogen-bond-donating solvents could reveal shifts in the C=O or C≡N stretching frequencies, providing insight into these intermolecular interactions. However, specific studies focusing on the hydrogen bonding interactions of this particular compound were not found in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is crucial for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₀H₁₀N₂O. The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

Table 1: Theoretical Exact Mass Calculation for C₁₀H₁₀N₂O

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 174.079313 |

In a research setting, HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Field Desorption (FD), would be expected to yield an experimental m/z value for the molecular ion [M+H]⁺ or [M]⁺˙ that matches this theoretical value to within a few parts per million (ppm). For instance, HRMS data for related acetamide (B32628) derivatives have been used to confirm their proposed formulas with high accuracy. mdpi.comlookchem.com Such precise mass measurement provides strong evidence for the molecular formula C₁₀H₁₀N₂O, distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis for Structural Characterization

The primary fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and the nitrogen atom. The presence of the phenyl and cyano groups introduces additional fragmentation routes. A key fragmentation would be the cleavage of the C-C bond between the carbonyl and the cyanomethyl group (α-cleavage), leading to the formation of the stable N-methyl-N-phenylaminocarbonyl cation. Another significant fragmentation would involve the loss of the acetyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Mechanism |

|---|---|---|---|

| 174 | [C₁₀H₁₀N₂O]⁺˙ | C₁₀H₁₀N₂O | Molecular Ion (M⁺˙) |

| 133 | [C₈H₇NO]⁺˙ | C₈H₇NO | Loss of ·CH₂CN (α-cleavage) |

| 105 | [C₇H₇N]⁺˙ | C₇H₇N | Loss of CO from m/z 133 |

| 91 | [C₆H₅N]⁺˙ | C₆H₅N | Rearrangement and loss of CH₂ from m/z 105 |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, loss of ·N(CH₃)CO from M⁺˙ |

This predicted pattern, combining characteristic cleavages of N-aryl amides and cyanides, would provide strong evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is determined by the chromophores present in its structure. The primary chromophores are the phenyl ring and the amide group (-C(=O)N-). The cyano group (-C≡N) itself has a weak absorption in the far UV region but can influence the electronic properties of the molecule through its electron-withdrawing nature.

The phenyl ring typically exhibits two absorption bands: a strong E2-band (π → π) around 200-210 nm and a weaker, fine-structured B-band (π → π) around 250-270 nm. The amide group shows a strong π → π* transition below 200 nm and a weak n → π* transition around 210-230 nm. In this compound, these chromophores are conjugated, leading to shifts in the absorption maxima (λmax) and changes in intensity. Research on structurally similar N-(substituted phenyl)-2-cyanoacetamides shows that these compounds typically exhibit absorption bands in the 200-400 nm range. xisdxjxsu.asiaresearchgate.net The main absorption is attributed to the π → π* transition within the conjugated system formed by the phenyl ring and the acetamide group. The presence of the N-methyl group may cause a slight shift compared to its secondary amide analogue, 2-Cyano-N-phenylacetamide.

Solvent Effects on UV-Vis Spectra and Solute-Solvent Interactions

The position and intensity of UV-Vis absorption bands can be influenced by the solvent in which the spectrum is recorded, a phenomenon known as solvatochromism. Studies on N-(substituted phenyl)-2-cyanoacetamides have demonstrated the impact of solvent polarity on their electronic absorption spectra. xisdxjxsu.asiaresearchgate.net

The solute-solvent interactions are often analyzed using linear solvation energy relationships (LSER), such as the Kamlet-Taft model. This model correlates the spectral shifts with solvent parameters like dipolarity/polarizability (π), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β). For N-aryl-phenylacetamides, it has been found that solvent properties significantly affect the absorption maxima. researchgate.net Generally, a bathochromic (red) shift is observed in more polar solvents for π → π transitions, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, n → π* transitions often show a hypsochromic (blue) shift with increasing solvent polarity.

Table 3: Representative UV-Vis Absorption Maxima (λmax) for a Phenylacetamide Derivative in Various Solvents

| Solvent | Polarity (ET(30)) | λmax (nm) (π → π*) |

|---|---|---|

| n-Hexane | 31.0 | ~240 |

| Dichloromethane | 40.7 | ~245 |

| Acetonitrile | 45.6 | ~243 |

| Ethanol | 51.9 | ~246 |

| Methanol (B129727) | 55.4 | ~247 |

Note: The λmax values are illustrative, based on trends observed for related N-(substituted phenyl)-2-cyanoacetamides and are not specific experimental data for this compound.

The analysis of these solvent-induced shifts provides valuable information about the nature of the electronic transitions and the solute-solvent interactions at a molecular level. xisdxjxsu.asiaresearchgate.net

Crystallographic Investigations and Solid State Structure

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the definitive method for determining the three-dimensional architecture of 2-Cyano-N-methyl-n-phenylacetamide at an atomic level. The compound is identified in the Protein Data Bank (PDB) with the ligand identifier VZC, found within the crystal structure of Aar2/RNaseH from a crystallographic fragment screening study. rcsb.orgrcsb.org

The crystal structure reveals a specific conformation of the this compound molecule in the solid state. The molecule adopts a non-planar conformation. The central acetamide (B32628) group links the phenyl ring and the cyanoethyl group. The spatial arrangement of these functional groups relative to one another is a key feature of its molecular geometry.

The precise bond lengths and angles within the this compound molecule have been determined from the X-ray diffraction data. These parameters are consistent with standard values for similar organic compounds. For instance, in the related compound (R)-2-Cyano-N-(1-phenylethyl)acetamide, the bond lengths and angles are comparable to other known acetamide derivatives. rcsb.org

Below is a representative table of selected bond lengths and angles, which are crucial for a detailed understanding of the molecule's covalent framework.

| Bond/Angle | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C=O | C-O | ~1.23 |

| C-N (amide) | C-N | ~1.34 |

| C-C (cyano) | C-C | ~1.47 |

| C≡N | C-N | ~1.15 |

| Bond Angles | ||

| O-C-N (amide) | O-C-N | ~122 |

| C-N-C (amide) | C-N-C | ~120 |

| C-C-C (cyano) | C-C-C | ~112 |

| C-C≡N | C-C-N | ~178 |

| Note: The values presented are typical and may vary slightly in the specific crystal structure of this compound. |

The torsional or dihedral angles describe the rotation around the single bonds within the molecule and are critical in defining its three-dimensional shape. In related acetamide structures, the dihedral angle between the plane of the phenyl ring and the acetamide group is a significant parameter. For example, in (R)-2-Cyano-N-(1-phenylethyl)acetamide, this dihedral angle is 68.7(1)°. rcsb.org The specific dihedral angles in this compound dictate the orientation of the phenyl ring relative to the rest of the molecule, influencing intermolecular interactions.

| Dihedral Angle | Atoms Defining the Angle | Value (°) |

| Phenyl ring vs. Amide plane | (C-C-C-C) vs. (O=C-N) | Varies |

| Amide plane vs. Cyano group | (O=C-N) vs. (C-C≡N) | Varies |

| Note: Specific values for this compound would be derived from its crystallographic information file. |

Supramolecular Assembly and Intermolecular Interactions

The way individual molecules of this compound arrange themselves in the crystal is determined by a network of intermolecular forces. These interactions are key to the stability of the crystal lattice.

In the crystal structures of similar acetamide derivatives, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies. nih.gov For instance, in (R)-2-Cyano-N-(1-phenylethyl)acetamide, molecules are linked into chains by N—H⋯O and weak C—H⋯O hydrogen bonds. rcsb.org Given the presence of a carbonyl oxygen (a hydrogen bond acceptor), and various C-H bonds (potential donors), it is highly probable that this compound also forms such interactions. The absence of an N-H bond in the methylated amide of the title compound precludes the formation of classical N-H...O hydrogen bonds, making C-H...O and C-H...N interactions more significant in its crystal packing. C-H...π interactions involving the phenyl ring are also a possibility.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O | C-H | O=C | 2.2 - 2.8 |

| C-H···N | C-H | N≡C | 2.3 - 2.9 |

| C-H···π | C-H | Phenyl Ring | 2.5 - 3.0 |

| Note: The existence and geometry of these interactions would be confirmed by detailed analysis of the crystal structure of this compound. |

The cumulative effect of the intermolecular interactions results in a specific three-dimensional packing arrangement of the molecules in the crystal lattice. In related structures, these interactions lead to the formation of chains, sheets, or more complex three-dimensional networks. chemicalbook.com For example, the molecules of (R)-2-Cyano-N-(1-phenylethyl)acetamide pack into layers parallel to the bc-plane. rcsb.org The analysis of the crystal lattice of this compound would reveal its space group and unit cell parameters, providing a complete picture of its solid-state organization.

Polymorphism and Co-crystallization Studies

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific studies on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science as different polymorphs can exhibit varying physical and chemical properties. Similarly, co-crystallization, a technique involving the crystallization of a target molecule with a co-former, is often employed to enhance properties such as solubility and stability.

Despite the relevance of these studies for acetamide derivatives, no specific polymorphs or co-crystals of this compound have been reported. The lack of data prevents a detailed discussion of its solid-state structures and comparative analysis of different crystalline forms.

For context, studies on related acetanilide (B955) compounds have demonstrated the existence of polymorphism. For example, N-(4-bromophenyl)acetamide is known to exist in at least two polymorphic forms, one orthorhombic and one monoclinic. researchgate.net These different forms are characterized by distinct crystal packing and hydrogen bonding patterns. researchgate.net Another related area of study involves the investigation of how systematic changes in molecular structure, such as the position of substituents on the phenyl ring of acetanilides, influence crystal packing and the potential for polymorphism. acs.org

However, without direct experimental or computational studies on this compound, any discussion of its potential polymorphic behavior or its propensity for co-crystal formation would be purely speculative. Further research, including systematic crystallization screening under various conditions and with different co-formers, would be necessary to elucidate the solid-state chemistry of this particular compound.

Reactivity and Derivatization Chemistry

Utilization as a Synthon in Heterocyclic Synthesis

2-Cyano-N-methyl-N-phenylacetamide serves as a versatile building block in heterocyclic chemistry due to the presence of multiple reactive sites that can participate in cyclization reactions. researchgate.nettubitak.gov.tr Its ability to react with various reagents facilitates the construction of diverse and complex molecular architectures.

The methylene (B1212753) group (CH2) positioned between the electron-withdrawing cyano (-CN) and N-methyl-N-phenylacetamide (-C(O)N(CH3)Ph) groups exhibits significant acidity. researchgate.nettubitak.gov.tr This "active methylene" characteristic makes it a potent nucleophile in its deprotonated form, readily participating in a variety of carbon-carbon bond-forming reactions.

A prominent reaction involving the active methylene group is the Knoevenagel condensation. nih.gov In this reaction, this compound condenses with aldehydes or ketones in the presence of a basic catalyst. nih.govmdpi.com For instance, its reaction with benzaldehyde (B42025) leads to the formation of α,β-unsaturated products, which are valuable intermediates for further synthetic transformations. nih.gov

The active methylene group can also undergo alkylation reactions, allowing for the introduction of various substituents at the C-2 position. organic-chemistry.org

The presence of both nucleophilic (active methylene and amide nitrogen) and electrophilic (cyano and carbonyl carbons) centers allows this compound to react with bidentate reagents to form heterocyclic rings. tubitak.gov.tr These reagents possess two reactive sites that can simultaneously or sequentially react with the complementary sites on the acetamide (B32628) derivative, leading to cyclization.

For example, reactions with reagents containing both a nucleophilic and an electrophilic center, such as α-haloketones or α,β-unsaturated compounds, can lead to the formation of five- or six-membered rings. The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the bidentate reagent employed.

The versatility of this compound as a synthon is demonstrated by its successful application in the synthesis of a wide range of heterocyclic systems.

Pyridines: Pyridine derivatives can be synthesized from this compound through reactions with α,β-unsaturated compounds. For instance, condensation with malononitrile (B47326) and various aldehydes can yield highly functionalized pyridones. nih.gov Another approach involves the reaction with 1,3-dicarbonyl compounds or their equivalents. For example, reacting with acetylacetone (B45752) in the presence of a catalyst can lead to the formation of substituted pyridines. benthamdirect.comresearchgate.net

Thiophenes: The Gewald reaction is a key method for synthesizing thiophenes from α-cyanoacetamides. This multicomponent reaction typically involves the condensation of this compound with a carbonyl compound and elemental sulfur in the presence of a base. thieme-connect.comsrce.hr For example, the reaction with ketones or aldehydes and sulfur can produce highly substituted 2-aminothiophenes. thieme-connect.comtandfonline.com

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting this compound with amidines or guanidines. The active methylene and cyano groups participate in the cyclocondensation to form the pyrimidine core. For example, derivatives of this compound have been used to synthesize pyrido[2,3-d]pyrimidines. nih.govgoogle.com

Thiazoles: Thiazole derivatives can be synthesized by reacting this compound with α-halocarbonyl compounds in the presence of a sulfur source, such as thiourea (B124793) or by first converting it to a thiocarbamoyl derivative which then reacts with α-halogenated reagents. nih.govmedcraveonline.commdpi.com

Oxazoles: While less common, oxazole (B20620) synthesis can be envisioned through reactions involving the acetamide oxygen.

Isoindolinones: The N-phenylacetamide portion of the molecule can be a precursor to isoindolinone structures. Cyclization reactions involving the ortho position of the phenyl ring can lead to the formation of this heterocyclic system. For instance, palladium-catalyzed intramolecular C-H activation and amidation can be employed. organic-chemistry.orgdovepress.comresearchgate.netdcu.ie

Benzimidazoles: The synthesis of benzimidazoles can be achieved by reacting a derivative of this compound with o-phenylenediamine. The reaction involves the condensation of the diamine with the cyano and carbonyl groups.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

| Heterocycle | Reagents | Reaction Type | Reference |

|---|---|---|---|

| Pyridines | Malononitrile, Aldehydes | Multicomponent Reaction | nih.gov |

| Thiophenes | Carbonyl Compound, Sulfur | Gewald Reaction | thieme-connect.comsrce.hr |

| Pyrimidines | Amidines/Guanidines | Cyclocondensation | nih.gov |

| Thiazoles | α-Halocarbonyls, Sulfur Source | Hantzsch-type Synthesis | nih.gov |

| Isoindolinones | --- | Intramolecular C-H Amination | dovepress.com |

Functional Group Transformations

Beyond its role as a precursor for heterocycles, this compound can undergo various transformations of its constituent functional groups.

The N-methyl-N-phenylacetamide moiety can undergo substitution reactions. smolecule.com For instance, the amide bond can be cleaved under strong acidic or basic conditions, although this is often a challenging transformation. More commonly, the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, provided the reaction conditions are compatible with the other functional groups present in the molecule. The directing effects of the acetamide group will influence the position of substitution on the phenyl ring.

The functional groups within this compound can be selectively oxidized or reduced. The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. The active methylene group can be oxidized under certain conditions. The N-methyl group could potentially be oxidized, and the phenyl ring could be reduced to a cyclohexyl ring via catalytic hydrogenation, although this would require harsh conditions that might affect other parts of the molecule.

Table 2: Potential Functional Group Transformations of this compound

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Cyano | Hydrolysis | H+ or OH-, H2O | Carboxylic Acid/Amide |

| Cyano | Reduction | LiAlH4, H2 | Primary Amine |

| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitrophenyl |

| Phenyl Ring | Hydrogenation | H2, Catalyst | Cyclohexyl |

Hydrolysis of Amide and Nitrile Functions

The hydrolysis of this compound involves the cleavage of its amide and/or nitrile functionalities. Generally, the hydrolysis of amides and nitriles requires vigorous conditions, such as heating in the presence of strong acids or bases. arkat-usa.orgwikipedia.orgcem.com Tertiary amides, like the N,N-disubstituted amide in the target compound, are particularly resistant to cleavage. arkat-usa.org

Under acidic conditions, the amide linkage can be hydrolyzed to yield N-methyl-N-phenylamine and cyanoacetic acid. This process typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.com Subsequent proton transfers and elimination of the amine lead to the carboxylic acid. masterorganicchemistry.com The nitrile group can also be hydrolyzed under acidic conditions, typically proceeding through a primary amide intermediate to the corresponding carboxylic acid. orgsyn.org

Basic hydrolysis, on the other hand, involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon or the nitrile carbon. masterorganicchemistry.com For the amide, this leads to the formation of a carboxylate salt and N-methyl-N-phenylamine. wikipedia.org The nitrile group can be selectively hydrolyzed to a primary amide under milder basic conditions, or further to a carboxylate salt under more forceful conditions. arkat-usa.org Microwave irradiation has been shown to significantly accelerate the hydrolysis of amides and nitriles. cem.com

A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide in a methanol (B129727)/dichloromethane or methanol/dioxane mixture. arkat-usa.org This method allows for hydrolysis at room temperature or under reflux in non-aqueous conditions, which can be advantageous for sensitive molecules. arkat-usa.org

Table 1: General Conditions for Hydrolysis

| Functional Group | Reagents | Conditions | Products |

|---|---|---|---|

| Amide | Strong Acid (e.g., HCl, H₂SO₄) | Heat | Carboxylic Acid, Amine Salt |

| Amide | Strong Base (e.g., NaOH, KOH) | Heat | Carboxylate Salt, Amine |

| Nitrile | Strong Acid (e.g., HCl, H₂SO₄) | Heat | Carboxylic Acid, Ammonium Salt |

| Nitrile | Strong Base (e.g., NaOH, KOH) | Heat | Carboxylate Salt, Ammonia |

Nitrosation Processes

The nitrosation of secondary amides like this compound typically involves reaction with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or tert-butyl nitrite (TBN). acs.orgrsc.org This reaction leads to the formation of N-nitrosoamides. acs.orgusp.org

The reaction of N-alkyl amides with TBN can be a controlled process for synthesizing N-nitrosoamides. acs.orgresearchgate.net These reactions are often carried out under mild, acid-free conditions and can proceed efficiently even with sterically hindered substrates. rsc.org The use of TBN avoids the strongly acidic conditions required for nitrous acid generation, which can be beneficial for substrates with acid-labile functional groups. rsc.org Kinetic studies of nitrosation in buffered solutions have shown that the reaction rate is proportional to the hydrogen ion concentration at a pH below 4. nih.gov

It's important to distinguish N-nitrosoamides from N-nitrosamines, as their stability and biological properties differ significantly. usp.org N-nitrosoamides, where the nitroso group is attached to a nitrogen adjacent to a carbonyl group, are generally less stable than N-nitrosamines. usp.org

Table 2: Reagents for Nitrosation of Secondary Amides

| Reagent | Conditions | Product |

|---|---|---|

| Sodium Nitrite / Strong Acid (e.g., HCl) | Aqueous, pH < 4 | N-Nitrosoamide |

Formation of N-Cyano Sulfilimines

N-cyano sulfilimines can be synthesized from sulfides through an oxidative imination process. While this compound itself is not the direct precursor, related cyanamide (B42294) derivatives are key reagents in these transformations. The N-cyano moiety is of interest due to its high metabolic stability and strong electron-withdrawing nature. nih.gov

Several methods for the synthesis of N-cyano sulfilimines have been developed. One approach involves the reaction of sulfides with cyanogen (B1215507) amine in the presence of a base (like potassium tert-butoxide) and a halogenating agent such as N-bromosuccinimide (NBS) or iodine. organic-chemistry.orgacs.orgthieme-connect.com This metal-free method provides good to excellent yields of the desired N-cyano sulfilimines. thieme-connect.com The use of iodine as the halogenating agent can lead to the exclusive formation of the sulfilimine, avoiding the sulfoxide (B87167) byproduct that can form when using NBS. acs.org

Another innovative, metal-free approach utilizes the reaction of sulfides with phenyliodine(III) diacetate (PIDA) and cyanamide in N,N-dimethylformamide (DMF). nih.govnih.gov This method is believed to proceed through a stable thionium (B1214772) ion intermediate. nih.govnih.gov An electrochemical approach has also been established, involving the direct oxidation of a sulfide (B99878) at a carbon anode in the presence of cyanamide, which is an atom-economic and "green" synthetic route. d-nb.info

Table 3: Synthetic Methods for N-Cyano Sulfilimines from Sulfides

| Reagents | Key Features |

|---|---|

| Sulfide, Cyanogen Amine, Base (t-BuOK), Halogenating Agent (NBS or I₂) | Metal-free, high yields. Iodine can provide higher selectivity. organic-chemistry.orgacs.org |

| Sulfide, Phenyliodine(III) Diacetate (PIDA), Cyanamide, DMF | Metal-free, proceeds via a stable thionium ion intermediate. nih.govnih.gov |

Stereoselective Transformations and Chiral Derivatization

The active methylene group in this compound, situated between the electron-withdrawing cyano and amide groups, is a key site for stereoselective transformations. This position can be deprotonated to form a nucleophilic carbanion, which can then participate in various asymmetric reactions.

While specific stereoselective reactions involving this compound are not extensively detailed in the provided search results, the reactivity of related active methylene compounds provides a strong indication of its potential. For instance, active methylene compounds undergo highly stereoselective Knoevenagel reactions with N-tosylimines. oup.com Furthermore, palladium-catalyzed three-component reactions of allenes, aryl iodides, and active methylene compounds can produce (E)-alkenyl derivatives with excellent regio- and stereoselectivity. rsc.org

Chiral derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated or analyzed. wikipedia.org This is often achieved by reacting the chiral compound with a chiral derivatizing agent (CDA). wikipedia.orggreyhoundchrom.com For a compound like this compound, if it were to be resolved into its enantiomers (assuming a chiral center is introduced), or if it were used to create a chiral derivative, CDAs would be employed. greyhoundchrom.cominter-chem.pl For example, after a reaction that creates a chiral alcohol, agents like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or newer agents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) could be used to form diastereomeric esters. researchgate.net These diastereomers can then often be separated by chromatography or distinguished by NMR spectroscopy.

The transformation of related β-ketonitriles provides further insight into potential stereoselective reactions. Asymmetric reduction of β-ketonitriles using recombinant carbonyl reductases can yield chiral β-hydroxy nitriles with excellent optical purity. acs.orgnih.govorganic-chemistry.org These products can then be further transformed, for example, by enzymatic hydrolysis to optically pure β-hydroxy carboxylic acids. acs.orgnih.gov

Table 4: Examples of Stereoselective Reactions with Related Compounds

| Reaction Type | Substrates | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Knoevenagel Reaction | N-Tosylimines, Active Methylene Compounds | Molecular Sieves 4A in DMSO | Highly stereoselective formation of Knoevenagel products. oup.com |

| Three-Component Reaction | Ferrocenyl allenes, Aryl iodides, Active Methylene Compounds | Palladium Catalyst | Regio- and stereoselective synthesis of (E)-alkenylferrocenes. rsc.org |

| Asymmetric Reduction | β-Ketonitriles | Recombinant Carbonyl Reductase (CMCR) | (R)-β-hydroxy nitriles with excellent enantioselectivity. acs.orgorganic-chemistry.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab initio)

Quantum chemical calculations are fundamental tools for elucidating the molecular structure, reactivity, and electronic properties of chemical compounds. For cyanoacetamide derivatives, Density Functional Theory (DFT) is a widely employed method, offering a balance between computational cost and accuracy. Studies on N-(substituted phenyl)-2-cyanoacetamides have utilized DFT methods, such as B3LYP with a 6-311G** basis set, to investigate their conformational preferences and electronic structures. researchgate.net

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For N-phenyl-2-cyanoacetamide, theoretical calculations have identified two primary conformations: trans and cis. researchgate.net

The trans conformation, where the phenyl ring and the cyano group are on opposite sides of the amide bond, is calculated to be more stable than the cis conformation. The energy difference between the two isomers provides insight into the rotational barrier around the C-N amide bond. researchgate.net DFT calculations at the B3LYP/6-311G** level of theory have determined the optimized geometric parameters, including key interatomic distances and torsion angles for both conformers. researchgate.net

Table 1: Calculated Interatomic Distances, Torsion Angle, and Energies for N-phenyl-2-cyanoacetamide Conformers

| Parameter | trans-isomer | cis-isomer |

| Interatomic Distances (Å) | ||

| C1-N | 1.416 | 1.417 |

| N-C=O | 1.365 | 1.366 |

| C=O | 1.222 | 1.221 |

| C=O-CH₂ | 1.528 | 1.529 |

| CH₂-CN | 1.472 | 1.472 |

| C≡N | 1.159 | 1.159 |

| Torsion Angle (˚) | ||

| C2-C1-N-C=O | 33.7 | 33.8 |

| Energy (Hartree) | ||

| E | -549.336421 | -549.332306 |

| Relative Energy (kcal/mol) | 0 | 2.58 |

| Data sourced from a study using the DFT B3LYP/6-311G* method. researchgate.net* |

These calculations reveal that the amide group is not perfectly planar with the phenyl ring, as indicated by the C2-C1-N-C=O torsion angle of approximately 33.7°. researchgate.net This twist is a result of steric hindrance and the balance of electronic effects within the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and intramolecular charge transfer. nih.gov For acetamide (B32628) derivatives similar to the subject compound, HOMO-LUMO energy gaps are typically in the range of 4–5 eV, which helps in assessing their charge transfer efficiency and redox behavior. The presence of electron-withdrawing groups, such as the cyano group, significantly influences these orbital energies. smolecule.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. curresweb.comyoutube.com

In a typical MEP analysis of a cyanoacetamide derivative, the negative potential (red) is expected to be localized over the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. curresweb.comresearchgate.net These regions represent the most likely sites for interaction with positive charges or electrophiles. Conversely, the areas around the hydrogen atoms, particularly the amide N-H proton, would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. curresweb.com This visualization provides a clear guide to the molecule's reactive behavior. uni-muenchen.de

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, offering insights into its electronic structure and polarity. researchgate.net Mulliken population analysis is one method used to calculate these charges from computational chemistry outputs.

For N-phenyl-2-cyanoacetamide, DFT calculations have been used to determine the atomic charges on key atoms in both the trans and cis conformations. researchgate.net This analysis reveals how electron density is distributed across the molecule due to the varying electronegativity of the atoms.

Table 2: Calculated Atomic Charges for N-phenyl-2-cyanoacetamide Conformers

| Atom | trans-isomer | cis-isomer |

| C1 | 0.134 | 0.133 |

| N (amide) | -0.499 | -0.501 |

| C (carbonyl) | 0.443 | 0.443 |

| O (carbonyl) | -0.380 | -0.379 |

| CH₂ | -0.098 | -0.098 |

| C (cyano) | 0.046 | 0.046 |

| N (cyano) | -0.158 | -0.158 |

| Data sourced from a study using the DFT B3LYP/6-311G* method. researchgate.net* |

The results show a significant negative charge on the amide nitrogen and carbonyl oxygen atoms, as expected from their high electronegativity. The carbonyl carbon carries a substantial positive charge, making it an electrophilic center. The cyano group also introduces a dipole, with the nitrogen atom being more negative than the carbon atom. researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational methods are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT calculations. researchgate.net The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For the N-(substituted phenyl)-2-cyanoacetamide series, DFT methods have been used to study the conformations and analyze how substituents on the phenyl ring influence the experimental ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations help to rationalize the observed trends in the substituent-induced chemical shifts (SCS) for key nuclei such as the amide proton (N-H) and the carbonyl carbon (C=O). researchgate.net For example, the extent of conjugation and intramolecular charge transfer within the molecule, which is affected by both the substituent and the molecular conformation, directly impacts the electronic environment and thus the chemical shift of each nucleus. researchgate.net

Computational UV-Vis Spectroscopy and Excitation Energy Calculations

Time-dependent density functional theory (TD-DFT) is a primary method for calculating the electronic absorption spectra of molecules. For N-(substituted phenyl)-2-cyanoacetamides, TD-DFT calculations have been employed to interpret experimental UV-Vis spectra. researchgate.net These calculations help in understanding the nature of electronic transitions, such as π → π* and n → π* transitions, and how they are influenced by the molecular structure and solvent environment.

The choice of functional and basis set is crucial for accurate predictions. For instance, studies on related molecules have utilized the B3LYP functional, which is a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netsmolecule.com The inclusion of a diffuse function and polarization functions in the basis set, such as in 6-311++G(d,p), is important for describing the electronic properties accurately.

Excitation energy calculations provide insights into the energy required to promote an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. These calculations are fundamental to predicting the λmax (wavelength of maximum absorption) in a UV-Vis spectrum. For N-(substituted phenyl)-2-cyanoacetamides, electronic energies have been calculated using methods like B3LYP/6-311G(d,p) to understand the effect of different substituents on the electronic transitions. researchgate.net The Polarizable Continuum Model (PCM) is often incorporated to account for the influence of the solvent on these excitation energies. researchgate.net

Table 1: Representative Computational Data for UV-Vis Spectra of Related Compounds

| Compound | Method/Basis Set | Solvent Model | Calculated λmax (nm) | Experimental λmax (nm) |

| 4-methyl-2-cyanobiphenyl | TD-DFT/B3LYP | - | Not Specified | Not Specified |

| Cyanine Derivatives | TD-DFT/various | PCM | Varies | Varies |

Note: This table is illustrative of the methods used. Specific calculated values for 2-Cyano-N-methyl-n-phenylacetamide are not available in the cited literature.

Vibrational Frequency Analysis for IR Spectroscopy

Vibrational frequency analysis, typically performed using DFT, is a cornerstone of computational chemistry for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic frequencies of a molecule's vibrational modes, researchers can assign the peaks observed in experimental spectra to specific bond stretches, bends, and torsions. figshare.com

For derivatives of 2-cyanoacetamide (B1669375), DFT calculations at levels like B3LYP/6-31G(d,p) have been used to compute vibrational wavenumbers. figshare.comresearchgate.net These calculations are instrumental in identifying characteristic vibrational modes. For 2-Cyano-N-phenylacetamide and its analogs, key vibrational modes of interest include:

C≡N stretch: Typically observed in the range of 2200-2250 cm⁻¹.

C=O stretch (Amide I band): Found around 1630-1690 cm⁻¹. acs.org

N-H bend (Amide II band): Occurs near 1550 cm⁻¹.

Theoretical calculations often yield frequencies that are systematically higher than experimental values due to the harmonic approximation. To improve agreement with experimental data, calculated frequencies are often scaled by an empirical scaling factor. figshare.com

Table 2: Characteristic Vibrational Frequencies for Related Acetamide Derivatives

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2200 - 2250 |

| Carbonyl (C=O) | Amide I Stretch | 1630 - 1690 |

| Amide (N-H) | N-H Bend (Amide II) | ~1550 |

| Amide (N-H) | N-H Stretch | 3200 - 3500 |

This table presents typical ranges and is not based on specific calculations for this compound.

Intermolecular Interaction Modeling

Hydrogen bonds and other non-covalent interactions are crucial in determining the supramolecular structure and properties of molecular solids. Computational methods can be used to analyze these interactions in detail. In the crystal structure of related acetamides, intermolecular hydrogen bonds, such as N-H···O, are frequently observed, linking molecules into chains or more complex networks. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.com It is widely used in drug design to understand how a ligand, such as a derivative of 2-cyanoacetamide, might bind to a protein target.

Studies on various heterocyclic compounds derived from N-(4-substitutedphenyl)-2-cyanoacetamide have employed molecular docking to investigate their potential as antimicrobial or anticancer agents. lookchem.com These studies typically involve:

Preparation of the receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: Generating the 3D structure of the molecule to be docked and optimizing its geometry.

Docking simulation: Using software like AutoDock to place the ligand into the active site of the receptor in various conformations and orientations.

Analysis of results: The different poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. benthamdirect.comlookchem.com

For example, docking studies of novel heterocycles synthesized from 2-Cyano-N-arylacetamides have shown interactions with the amino acid residues of proteins through hydrogen bonds. In another study, derivatives of 2-(2-cyanophenyl)-N-phenylacetamide were docked into the active site of human topoisomerase II, with the best-scoring compounds forming hydrogen bonds with residues like ARG364. lookchem.com

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of molecules can be significantly influenced by the solvent in which they are dissolved. Computational models that account for solvent effects are therefore essential for accurate predictions. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. researchgate.netmdpi.com In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. researchgate.net

PCM is frequently used in conjunction with other computational methods, such as DFT and TD-DFT, to calculate properties in solution. For example, it has been used to:

Calculate excitation energies and UV-Vis spectra of N-(substituted phenyl)-2-cyanoacetamides in various solvents. researchgate.net

Model the effects of the solvent on reaction pathways and energies. mdpi.com

Optimize molecular geometries in a simulated solvent environment.

The choice of solvent in the PCM model allows for the investigation of how properties change in different environments, from nonpolar (e.g., cyclohexane) to polar (e.g., water, dimethyl sulfoxide).

Aromaticity and Electronic Delocalization Studies (e.g., Nucleus-Independent Chemical Shifts - NICS, Hammett Correlations)

Nucleus-Independent Chemical Shift (NICS) is a common method for assessing aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

Hammett correlations provide a way to quantify the effect of substituents on the reactivity and properties of aromatic compounds. researchgate.net The Hammett equation, log(K/K₀) = σρ, relates the equilibrium constant (K) or reaction rate of a substituted aromatic compound to that of the unsubstituted compound (K₀) through a substituent constant (σ) and a reaction constant (ρ). researchgate.net

For N-(substituted phenyl)-2-cyanoacetamides, linear free energy relationships (LFER) have been applied to IR and NMR spectral data. researchgate.net The correlation of spectroscopic data with Hammett substituent constants (σ) provides insight into the transmission of electronic effects from the substituent on the phenyl ring through the amide linkage. researchgate.netresearchgate.net Such studies have shown that substituents can significantly alter the extent of conjugation within the molecule. researchgate.net

Advanced Research Applications in Chemical Sciences

Role as a Versatile Intermediate in Fine Chemical Synthesis

2-Cyano-N-methyl-n-phenylacetamide and its parent compound, 2-cyano-N-phenylacetamide, are recognized as highly versatile intermediates in the field of organic synthesis. smolecule.com Their utility stems from the presence of multiple reactive sites within their molecular structure, including an active methylene (B1212753) group, a cyano group, and an amide linkage, which can participate in a wide array of chemical transformations.

These compounds serve as crucial synthons, or building blocks, for the construction of more complex molecules, particularly heterocyclic systems which are foundational to many areas of medicinal and agricultural chemistry. smolecule.com Research has demonstrated their successful application in the synthesis of various biologically active heterocycles such as pyridines, thiazoles, and pyrimidines. The reactivity of the cyano and amide functionalities allows for their participation in cyclization and condensation reactions, opening pathways to diverse molecular scaffolds. smolecule.com For instance, derivatives of 2-cyano-N-phenylacetamide have been used to synthesize novel pyridine, thiophene, and thiadiazole scaffolds through efficient reaction protocols. benthamdirect.com This versatility establishes the compound as a key starting material for creating libraries of new molecules for further investigation. smolecule.comlookchem.com

Exploration in Materials Science

The unique structural and electronic properties of this compound and its analogues have prompted investigations into their use in materials science. smolecule.com The ability to modify the core structure allows for the fine-tuning of properties for specific applications.

The molecular framework of 2-cyano-acetamide derivatives is a candidate for the development of novel materials with specific, tailored functionalities. smolecule.com In material science, there is an ongoing effort to create advanced polymers and coatings with enhanced characteristics. The incorporation of structures like 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is being explored to develop materials with improved thermal stability and chemical resistance, making them suitable for durable coatings and composites in harsh environments. The inherent properties of the cyanoacetamide scaffold can be modified through chemical synthesis, enabling the design of new materials with predefined attributes. smolecule.com

Organic compounds with delocalized π-electron systems have attracted significant attention for their potential applications in photonics and optoelectronics due to their nonlinear optical (NLO) properties. These materials can alter the properties of light, such as its frequency and refractive index, which is crucial for technologies like optical communications.

Derivatives of 2-cyanoacetamide (B1669375) are among the organic molecules being investigated for these properties. researchgate.net Research on compounds like (R)-2-Cyano-N-(1-phenylethyl) acetamide (B32628) (RCNPA) has involved growing single crystals and characterizing their NLO behavior. researchgate.net Techniques such as powder second harmonic generation (SHG) are used to measure the efficiency of frequency conversion, a key NLO effect. researchgate.net Z-scan analysis is another critical method used to determine third-order NLO parameters, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). metall-mater-eng.com While research may focus on specific derivatives, the findings provide insight into the potential of the broader class of cyanoacetamide compounds in NLO applications. researchgate.netmetall-mater-eng.com

Table 1: Third-Order Nonlinear Optical Properties of a Representative Schiff Base Crystal

This table presents findings from a Z-scan analysis of a novel organic crystal, illustrating the types of data generated in NLO studies. metall-mater-eng.com

| Parameter | Symbol | Value | Unit |

| Nonlinear Refractive Index | n₂ | 3.84 x 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient | β | 2.11 x 10⁻⁴ | cm/W |

| Third-Order Susceptibility | χ³ | 4.07 x 10⁻⁶ | esu |

Methodologies for Impurity Profiling and Standards Development

In the pharmaceutical and chemical industries, ensuring the purity of a final product is critical. Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in a substance—is a mandatory regulatory requirement. indocoanalyticalsolutions.com

Methodologies for impurity profiling often involve advanced analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) are powerful tools used to separate and identify unknown impurities within active pharmaceutical ingredients (APIs) and their intermediates. indocoanalyticalsolutions.com For example, a compound structurally related to this compound, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, has been identified as a process-related impurity in the antirheumatic drug teriflunomide.

The process of managing such impurities involves several steps. First, analytical methods are developed and validated for their detection and quantification. indocoanalyticalsolutions.com If an unknown impurity is detected, it must be isolated, often using techniques like preparative chromatography. indocoanalyticalsolutions.com Once purified, the impurity's structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR). indocoanalyticalsolutions.com This characterization allows for the synthesis of a qualified reference standard. core.ac.uk This standard is then used for the routine quality control of the final product, ensuring that the impurity levels remain below the safety thresholds established by regulatory bodies. indocoanalyticalsolutions.comcore.ac.uk

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for chemical synthesis is a cornerstone of modern chemistry. For 2-Cyano-N-methyl-n-phenylacetamide, future research will likely focus on developing novel synthetic pathways that improve upon existing protocols. While traditional methods like the condensation of aniline (B41778) with cyanoacetate (B8463686) derivatives have proven effective, there is a growing emphasis on "green chemistry" principles. smolecule.commdpi.com This includes the exploration of organocatalysts, such as L-proline, which offer advantages like reusability, mild reaction conditions, and reduced generation of hazardous waste. mdpi.com

Advanced Characterization Techniques for Complex Structural Assemblies

Understanding the three-dimensional arrangement of molecules is crucial for predicting their properties and interactions. Future research should leverage advanced characterization techniques to probe the complex structural assemblies that this compound can form. While standard techniques like NMR, IR, and mass spectrometry provide essential structural information, more sophisticated methods can offer deeper insights. researchgate.net

Deeper Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes and predicting chemical reactivity. For the synthesis of this compound, future studies could focus on elucidating the precise mechanistic pathways involved in its formation. This includes investigating the role of catalysts, the nature of intermediates, and the rate-determining steps of the reaction. acs.orgresearchgate.net

Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., temperature, concentration, catalyst loading), can provide quantitative data to support proposed mechanisms. researchgate.netrsc.org For instance, determining the order of the reaction with respect to each reactant can help to build a comprehensive rate law. researchgate.net Computational modeling can also be a powerful tool in this area, allowing for the theoretical investigation of reaction pathways and transition states that may be difficult to observe experimentally.

Expanding the Scope of Derivatization for New Chemical Entities

The core structure of this compound serves as a versatile scaffold for the creation of new chemical entities with potentially enhanced or entirely new properties. Future research will undoubtedly focus on expanding the scope of its derivatization. By strategically modifying different parts of the molecule, researchers can tune its electronic, steric, and pharmacokinetic properties.

For example, introducing various substituents onto the phenyl ring could modulate the compound's biological activity. mdpi.com The active methylene (B1212753) group and the cyano group are also ripe for chemical transformation, offering pathways to a wide array of heterocyclic compounds. The synthesis and characterization of these new derivatives will be a critical step in exploring their potential applications in fields such as medicinal chemistry and materials science. google.comresearchgate.net

Computational Design and Prediction of Molecular Properties and Reactivity

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and reactivity before a compound is ever synthesized in the lab. Future research on this compound will benefit greatly from the application of computational design and property prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。